molecular formula C13H12N6O5 B1587621 CARBOHYDRAZIDE, 1,5-BIS(p-NITROPHENYL)- CAS No. 622-69-5

CARBOHYDRAZIDE, 1,5-BIS(p-NITROPHENYL)-

Cat. No. B1587621
CAS RN: 622-69-5
M. Wt: 332.27 g/mol
InChI Key: CEMQVKAEUMRRQJ-UHFFFAOYSA-N
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Description

1,5-BIS(4-NITROPHENYL)CARBOHYDRAZIDE is a chemical compound with the molecular formula C13H12N6O5 . It is used in scientific research and exhibits high perplexity and burstiness, allowing for diverse applications in various fields.


Synthesis Analysis

The synthesis of carbohydrazide derivatives, including 1,5-BIS(4-NITROPHENYL)CARBOHYDRAZIDE, has been achieved through condensation of 5-substituted isatin with thiocarbohydrazide or carbohydrazide .


Molecular Structure Analysis

The molecular structure of 1,5-BIS(4-NITROPHENYL)CARBOHYDRAZIDE is characterized by a molecular weight of 332.3 . The InChI string representation of its structure is InChI=1S/C13H13N6O5/c20-13(16-14-9-1-5-11(6-2-9)18(21)22)17-15-10-3-7-12(8-4-10)19(23)24/h1-8,14-15H,(H3-,16,17,20,21,22,23,24)/q+1/p+1 .

Scientific Research Applications

Corrosion Inhibition

The influence of compounds related to CARBOHYDRAZIDE, specifically oxadiazoles, on the corrosion of mild steel in hydrochloric acid has been studied. 2,5-bis(4-nitrophenyl)-1,3,4-oxadiazole (PNOX) and its analogs demonstrated a significant effect on corrosion processes, where certain derivatives inhibited corrosion by chemisorption on the steel surface, highlighting the potential use of similar carbohydrazide derivatives in corrosion inhibition applications (Lagrenée et al., 2001).

Synthetic Chemistry

CARBOHYDRAZIDE derivatives, such as N′-(1-(4-nitrophenyl)ethylidene)imidazo[1,2-a]pyridine-6-carbohydrazide, have been synthesized through a novel five-component cascade reaction. This method offers a straightforward synthesis of N-fused heterocyclic compounds, showcasing the role of carbohydrazide derivatives in the development of new chemical entities with potential applications across various fields of chemistry (Hosseini & Bayat, 2019).

Safety And Hazards

The safety data sheet for 1,5-BIS(4-NITROPHENYL)CARBOHYDRAZIDE suggests that it should be handled with care. In case of skin contact, wash off with soap and plenty of water. If inhaled, move the person into fresh air. If not breathing, give artificial respiration .

properties

IUPAC Name

1,3-bis(4-nitroanilino)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N6O5/c20-13(16-14-9-1-5-11(6-2-9)18(21)22)17-15-10-3-7-12(8-4-10)19(23)24/h1-8,14-15H,(H2,16,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEMQVKAEUMRRQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NNC(=O)NNC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N6O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70211242
Record name Carbohydrazide, 1,5-bis(p-nitrophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70211242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CARBOHYDRAZIDE, 1,5-BIS(p-NITROPHENYL)-

CAS RN

622-69-5
Record name 1,3-Bis(4-nitroanilino)urea
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000622695
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 622-69-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=525795
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Carbohydrazide, 1,5-bis(p-nitrophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70211242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-bis(4-nitroanilino)urea
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P9FAC7V6QX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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